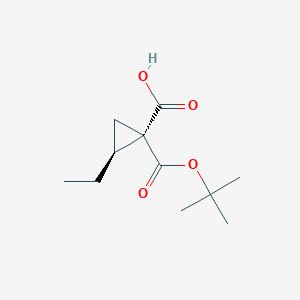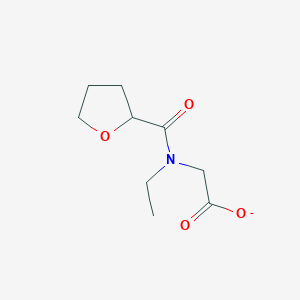
(R)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Cyclopropyl(6-fluoropyridin-2-yl)methanamine is a chiral amine compound featuring a cyclopropyl group attached to a methanamine moiety, with a fluoropyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopropylation: The synthesis begins with the formation of the cyclopropyl group. This can be achieved through a Simmons-Smith reaction, where a diazomethane derivative reacts with an alkene in the presence of a zinc-copper couple.
Fluoropyridine Introduction: The 6-fluoropyridine ring can be introduced via a nucleophilic aromatic substitution reaction. A suitable precursor, such as 2-chloropyridine, can be reacted with a fluoride source under basic conditions.
Methanamine Formation: The final step involves the introduction of the methanamine group. This can be achieved through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the synthesis of ®-Cyclopropyl(6-fluoropyridin-2-yl)methanamine would involve optimizing these steps for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing chiral catalysts or resolution techniques to ensure the desired enantiomer is obtained.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming imines or nitriles under strong oxidizing conditions.
Reduction: Reduction reactions can convert the fluoropyridine ring to a more saturated system or reduce the imine intermediates back to amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide for strong oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride for reducing imines or nitriles.
Substitution: Sodium hydride or potassium tert-butoxide as bases for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, ®-Cyclopropyl(6-fluoropyridin-2-yl)methanamine serves as a building block for the synthesis of more complex molecules
Biology
The compound’s chiral nature and functional groups make it a candidate for studying enzyme interactions and receptor binding in biological systems. It can be used to probe the activity of enzymes that metabolize amines or interact with pyridine derivatives.
Medicine
In medicinal chemistry, ®-Cyclopropyl(6-fluoropyridin-2-yl)methanamine is explored for its potential as a pharmacophore in drug design. Its structure can be modified to develop new therapeutic agents targeting specific biological pathways.
Industry
In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and functional groups make it versatile for various applications.
Wirkmechanismus
The mechanism by which ®-Cyclopropyl(6-fluoropyridin-2-yl)methanamine exerts its effects depends on its interaction with molecular targets. The cyclopropyl group can enhance binding affinity to certain receptors, while the fluoropyridine ring can participate in hydrogen bonding and π-π interactions. The methanamine group can form covalent bonds with active site residues in enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Cyclopropyl(4-fluorophenyl)methanamine: Similar structure but with a phenyl ring instead of a pyridine ring.
®-Cyclopropyl(6-chloropyridin-2-yl)methanamine: Similar structure but with a chlorine atom instead of a fluorine atom.
®-Cyclopropyl(2-pyridyl)methanamine: Lacks the fluorine atom, affecting its reactivity and binding properties.
Uniqueness
®-Cyclopropyl(6-fluoropyridin-2-yl)methanamine is unique due to the presence of both a cyclopropyl group and a fluoropyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. The fluorine atom enhances metabolic stability and binding affinity, while the cyclopropyl group provides rigidity and steric effects that can influence molecular interactions.
Eigenschaften
Molekularformel |
C9H11FN2 |
|---|---|
Molekulargewicht |
166.20 g/mol |
IUPAC-Name |
(R)-cyclopropyl-(6-fluoropyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H11FN2/c10-8-3-1-2-7(12-8)9(11)6-4-5-6/h1-3,6,9H,4-5,11H2/t9-/m1/s1 |
InChI-Schlüssel |
LBCZCZXODDPNRU-SECBINFHSA-N |
Isomerische SMILES |
C1CC1[C@H](C2=NC(=CC=C2)F)N |
Kanonische SMILES |
C1CC1C(C2=NC(=CC=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13118082.png)
![1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13118083.png)

![2-[3,5-Bis[2-(4-methylphenyl)sulfonyloxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B13118098.png)







